

Elacestrant vs. Elacestrant-d4: An In Vitro Potency Comparison

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Compound of Interest

Compound Name: *Elacestrant-d4*

Cat. No.: *B12375297*

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This guide provides a comparative overview of the in vitro potency of Elacestrant and its deuterated analog, **Elacestrant-d4**. Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to its degradation through the proteasomal pathway.^{[1][2]} This mechanism of action makes it a crucial agent in the treatment of ER-positive breast cancer.^{[1][3]} **Elacestrant-d4** is a deuterated version of Elacestrant, primarily utilized as an internal standard for quantitative analyses.^[1] While deuteration can sometimes alter the pharmacokinetic properties of a compound, specific in vitro potency data for **Elacestrant-d4** is not readily available in the public domain.^[4] Therefore, this guide will focus on the established in vitro potency of Elacestrant, with the understanding that **Elacestrant-d4** is expected to exhibit a similar biological activity profile.

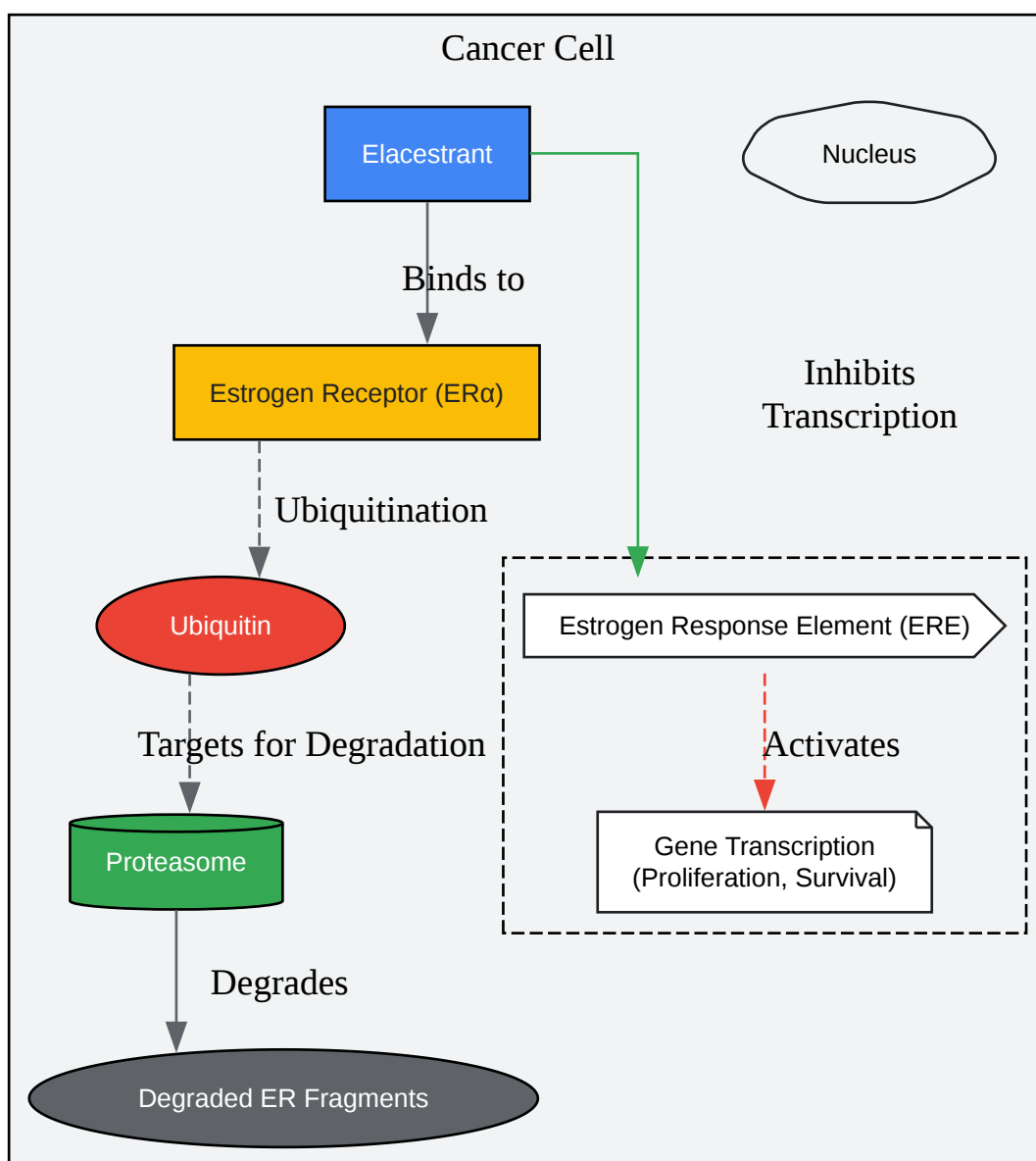
In Vitro Potency of Elacestrant

The following table summarizes the key in vitro potency metrics for Elacestrant based on available experimental data.

Parameter	Value	Cell Line/System	Reference
ER α Binding Affinity (IC ₅₀)	48 nM	Purified ER α Ligand-Binding Domain	[5]
ER β Binding Affinity (IC ₅₀)	870 nM	Purified ER β Ligand-Binding Domain	[5]
ER α Expression Suppression (EC ₅₀)	0.6 nM	MCF-7 cells	[5]
Inhibition of E2-Stimulated Cell Proliferation (EC ₅₀)	4 pM	MCF-7 cells	[6]

Mechanism of Action: Estrogen Receptor Degradation

Elacestrant exerts its anticancer effects by directly targeting the estrogen receptor. Upon binding to ER α , Elacestrant induces a conformational change in the receptor protein.[2] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] The reduction in ER α levels disrupts the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.[1]



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